Stereochemical Classification Distinguishes Ascarylopyranose from All Other Naturally Occurring 3,6‑Dideoxyhexoses
Among the five 3,6‑dideoxyhexoses known to occur in Gram‑negative bacterial lipopolysaccharides, ascarylopyranose (3,6‑dideoxy‑L‑arabino‑hexopyranose) is the only one with L‑arabino configuration. This stereochemistry dictates its dominant antigenic determinant function in Yersinia pseudotuberculosis serogroup VA, whereas abequose (D‑xylo), tyvelose (D‑arabino), paratose (D‑ribo), and colitose (L‑xylo) define distinct serogroups [1][2]. The five sugars share the same molecular formula (C₆H₁₂O₄) and molecular weight (148.16 Da) but are non‑interchangeable in immunological assays [1].
| Evidence Dimension | Stereochemical configuration |
|---|---|
| Target Compound Data | 3,6‑dideoxy‑L‑arabino‑hexopyranose (ascarylopyranose) |
| Comparator Or Baseline | Abequose (D‑xylo), Tyvelose (D‑arabino), Paratose (D‑ribo), Colitose (L‑xylo) |
| Quantified Difference | Unique L‑arabino configuration not shared by any other known 3,6‑dideoxyhexose; each sugar defines a distinct serotype |
| Conditions | Structural classification per IUPAC carbohydrate nomenclature; serotype specificity demonstrated in Y. pseudotuberculosis [1] |
Why This Matters
Procurement of the incorrect 3,6‑dideoxyhexose will yield false‑negative serotyping results and invalidate immunological probe development.
- [1] Thorson JS, Lo SF, Ploux O, He X, Liu HW. Studies of the biosynthesis of 3,6-dideoxyhexoses: molecular cloning and characterization of the asc (ascarylose) region from Yersinia pseudotuberculosis serogroup VA. J Bacteriol. 1994;176(17):5483-5493. PMID: 8071227. View Source
- [2] IUPAC-IUB Joint Commission on Biochemical Nomenclature. Nomenclature of Carbohydrates. Pure Appl Chem. 1996;68(10):1919-2008. (Specific trivial names: ascarylose, abequose, tyvelose, paratose, colitose). View Source
